Hydroxymethylmercury

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

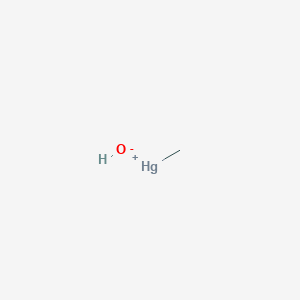

Hydroxymethylmercury (CH₃HgOH), also termed methylmercury hydroxide, is an organomercury compound characterized by a methyl group bonded to a mercury atom, with a hydroxide substituent. It is synthetically produced and primarily used in industrial applications, such as fungicides and laboratory reagents. Its molecular weight is 232.63 g/mol, and it typically exists as a colorless aqueous solution with a distinct odor . Due to its mercury content, this compound exhibits significant toxicity, necessitating stringent safety protocols (e.g., avoidance of contact with food and living organisms) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxymethylmercury can be synthesized through the reaction of methylmercury chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{HgCl} + \text{NaOH} \rightarrow \text{CH}_3\text{HgOH} + \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced in controlled laboratory settings for research purposes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming methylmercury oxide.

Reduction: It can be reduced to methylmercury.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Methylmercury oxide.

Reduction: Methylmercury.

Substitution: Methylmercury halides (e.g., methylmercury chloride).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development : Hydroxymethylmercury derivatives have been explored for their potential as drug candidates. The introduction of the hydroxymethyl group can enhance the pharmacokinetic properties of drugs, leading to improved bioavailability and metabolic stability. For instance, hydroxymethylation has been shown to increase the solubility of poorly soluble drugs, facilitating their absorption in biological systems .

- Prodrug Formation : Hydroxymethyl derivatives can serve as prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This strategy is particularly useful for enhancing drug delivery and minimizing toxicity . Case studies indicate that certain hydroxymethylated compounds exhibit superior therapeutic effects compared to their parent drugs, demonstrating higher potency and reduced side effects.

- Antimicrobial Activity : Research has indicated that this compound compounds possess antimicrobial properties. Studies have reported their effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .

Environmental Applications

- Toxicology Studies : this compound is a critical compound in environmental toxicology research. It serves as a model for studying the effects of mercury exposure on ecosystems and human health. Investigations into its bioaccumulation and biomagnification in food chains have provided insights into the ecological impacts of mercury pollution .

- Bioremediation : The compound's properties allow it to be utilized in bioremediation efforts aimed at reducing mercury contamination in soil and water. Research has focused on using microbial processes to transform this compound into less harmful substances .

-

Case Study: Antichagasic Activity

A study conducted by Chung et al. demonstrated that hydroxymethylated derivatives of nitrofurazone exhibited significantly higher antichagasic activity than the parent compound. This research highlights the potential of hydroxymethylation in developing more effective treatments for Chagas disease . -

Case Study: Environmental Impact Assessment

Research published on mercury entomotoxicology revealed that this compound contributes to the decline of insect populations due to its toxic effects on reproductive systems. This study underscores the importance of monitoring mercury compounds in environmental assessments .

Mecanismo De Acción

Hydroxymethylmercury exerts its toxic effects primarily through its interaction with thiol groups in proteins and enzymes. It binds to the sulfur atoms in cysteine residues, disrupting the normal function of these proteins. This can lead to the inhibition of essential enzymatic processes and cellular damage. The compound can also cross the blood-brain barrier, leading to neurotoxic effects.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Mercury Compounds

Chemical and Structural Properties

The table below summarizes key differences in chemical structure, sources, and toxicity profiles among hydroxymethylmercury, methylmercury (CH₃Hg⁺), ethylmercury (C₂H₅Hg⁺), and inorganic mercury (e.g., HgCl₂):

| Feature | This compound | Methylmercury | Ethylmercury | Mercuric Chloride (Inorganic) |

|---|---|---|---|---|

| Chemical Formula | CH₃HgOH | CH₃Hg⁺ | C₂H₅Hg⁺ | HgCl₂ |

| Structure | Methyl-Hg with hydroxide | Methyl-Hg⁺ | Ethyl-Hg⁺ | Hg²⁺ with chloride ligands |

| Source | Synthetic | Natural (aquatic methylation) | Synthetic (e.g., thimerosal) | Natural/industrial |

| Bioaccumulation | Moderate (data limited) | High (aquatic food chains) | Low | Negligible |

| Primary Toxicity | Neurotoxic, cytotoxic | Neurotoxic (developmental) | Immunotoxic | Nephrotoxic, gastrointestinal |

| Environmental Persistence | Moderate (hydrolysis-prone) | High (decades in sediments) | Low (rapid degradation) | High (soil/water) |

Toxicity and Health Impacts

- Animal studies indicate acute cytotoxicity and renal damage .

- Methylmercury : Well-documented neurotoxicity, particularly in prenatal exposure, leading to impaired cognitive development. Bioaccumulates in predatory fish (e.g., tuna), posing human health risks via consumption .

- Ethylmercury : Used historically in vaccines (as thimerosal). While less persistent than methylmercury, concerns about neurodevelopmental effects persist, though evidence is inconclusive .

- Mercuric Chloride : Causes acute kidney failure and gastrointestinal damage. Less bioavailable than organic forms but hazardous in occupational settings .

Environmental Behavior

- This compound: Its hydroxide group may enhance solubility in water, facilitating hydrolysis to inorganic mercury under alkaline conditions. This property reduces long-term environmental persistence compared to methylmercury .

- Methylmercury: Forms via microbial methylation of inorganic mercury in anaerobic environments (e.g., wetlands, sediments). Biomagnifies in aquatic ecosystems, reaching dangerous concentrations in top predators .

- Ethylmercury: Rapidly degrades to ethylmercury chloride and inorganic mercury, minimizing ecological accumulation .

- Inorganic Mercury: Predominantly exists as Hg²⁺ in water and soil. Can be methylated into organic forms, perpetuating toxicity cycles .

Actividad Biológica

Hydroxymethylmercury (MeHgOH) is a derivative of methylmercury (MeHg), a potent neurotoxin that poses significant health risks to humans and wildlife. Understanding the biological activity of this compound is crucial for assessing its toxicity, mechanisms of action, and potential health impacts.

This compound, like methylmercury, exhibits a high affinity for thiol groups in proteins, which facilitates its entry into cells and interaction with critical biomolecules. This compound can undergo biotransformation within the body, leading to the formation of reactive species that can cause oxidative stress and cellular damage. The toxicokinetic properties of this compound are influenced by factors such as:

- Absorption : Rapid absorption in gastrointestinal tract.

- Distribution : High distribution in the central nervous system (CNS) due to its ability to cross the blood-brain barrier (BBB).

- Metabolism : Conversion to inorganic mercury in various tissues.

- Excretion : Primarily through urine, with a long half-life in biological systems.

Mechanisms of Toxicity

The biological activity of this compound is primarily characterized by its neurotoxic effects. Key mechanisms include:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular membranes.

- Neuroinflammation : Activation of microglia and release of pro-inflammatory cytokines contribute to neuroinflammation, exacerbating neuronal damage.

- Disruption of Cellular Signaling : Interference with calcium homeostasis and glutamate signaling can result in excitotoxicity, particularly in neuronal cells.

Case Studies

Several case studies highlight the impact of this compound exposure:

- Case Study 1: Developmental Neurotoxicity

- Case Study 2: Occupational Exposure

- Case Study 3: Environmental Contamination

Research Findings

Recent research has provided insights into the biological activity of this compound:

- Neurotoxicity Studies : In vitro studies demonstrated that this compound exposure resulted in increased apoptosis in neuronal cell lines, indicating its potential as a neurotoxic agent similar to methylmercury .

- Animal Models : Rodent models exposed to this compound showed significant behavioral changes and neurodegeneration, corroborating findings from human studies regarding cognitive impairments associated with mercury exposure .

Summary of Biological Effects

| Biological Effect | Description |

|---|---|

| Oxidative Stress | Increased ROS production leading to cellular damage. |

| Neuroinflammation | Activation of immune responses causing neuronal injury. |

| Excitotoxicity | Disruption of glutamate signaling resulting in cell death. |

| Developmental Deficits | Cognitive impairments observed in offspring due to maternal exposure. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing hydroxymethylmercury in laboratory settings?

this compound synthesis typically involves aqueous reactions between methylmercury precursors (e.g., methylmercury chloride) and hydroxide ions under controlled pH conditions. Characterization requires spectroscopic methods (e.g., NMR for structural confirmation) and mass spectrometry (e.g., LC-MS for purity assessment). Safety protocols must include fume hood use, PPE, and waste neutralization due to its high toxicity .

Q. How can researchers detect and quantify this compound in environmental or biological matrices?

Analytical methods include:

- HPLC-ICP-MS : Separates mercury species via liquid chromatography, coupled with inductively coupled plasma mass spectrometry for quantification .

- Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) : Offers high sensitivity for mercury detection in low-concentration samples .

- Isotopic Dilution : Enhances accuracy in complex matrices like sediment or tissue .

Q. What safety measures are critical when handling this compound in laboratory experiments?

- Containment : Use glove boxes or fume hoods to prevent inhalation or dermal exposure.

- Waste Management : Neutralize residues with sulfide solutions to form less toxic mercury sulfides.

- Emergency Protocols : Immediate decontamination with chelating agents (e.g., DMPS) for accidental exposure .

Q. What literature search strategies optimize retrieval of this compound-related studies?

Use PubMed query strings combining:

- Chemical identifiers:

"1184-57-2[rn]" OR "this compound" OR "Methylmercuric hydroxide". - Toxicity terms:

neurotoxicity OR bioaccumulation. - Limit results to peer-reviewed journals and exclude unreliable sources (e.g., ) .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicokinetics be resolved?

- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to reconcile differences in absorption rates across species .

- Meta-Analysis : Apply statistical tools to aggregate data from in vitro and in vivo studies, accounting for variables like pH, temperature, and matrix effects .

Q. What experimental designs are optimal for studying this compound’s interactions with biomolecules?

- Competitive Binding Assays : Compare this compound’s affinity for sulfhydryl groups (e.g., in glutathione) versus methylmercury using fluorescence quenching techniques .

- X-ray Absorption Spectroscopy (XAS) : Elucidate structural changes in metalloproteins upon mercury binding .

Q. How should researchers address gaps in this compound’s environmental fate data?

- Tracer Studies : Use stable isotope-labeled this compound (e.g., enriched with ²⁰²Hg) to track methylation/demethylation pathways in sediment-water systems .

- Microcosm Experiments : Simulate redox gradients to assess speciation under varying oxygen and microbial conditions .

Q. What advanced risk assessment frameworks apply to this compound exposure scenarios?

- Probabilistic Models : Incorporate Monte Carlo simulations to quantify uncertainty in dose-response relationships .

- Omics Integration : Merge metabolomics data with traditional toxicological endpoints to identify biomarkers of sublethal exposure .

Q. Methodological Notes

- Data Reporting : Follow ICMJE standards for detailing chemical purity, instrumentation parameters, and statistical methods .

- Conflict of Interest : Disclose funding sources (e.g., EPA grants) to maintain transparency in toxicological studies .

For further guidance, consult peer-reviewed protocols from the National Academy of Sciences and Agency for Toxic Substances and Disease Registry .

Propiedades

Número CAS |

1184-57-2 |

|---|---|

Fórmula molecular |

CH5HgO |

Peso molecular |

233.64 g/mol |

Nombre IUPAC |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

Clave InChI |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

SMILES canónico |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Key on ui other cas no. |

1184-57-2 |

Descripción física |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilidad |

1 to 10 mg/mL at 70° F (NTP, 1992) |

Sinónimos |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.